molecular formula C13H12N4O4S B4118457 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide

2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide

Cat. No. B4118457
M. Wt: 320.33 g/mol
InChI Key: SIJDXSNGWRWXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide, also known as MNH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide is not fully understood. However, it is thought to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide exhibits antimicrobial activity against a range of bacterial and fungal strains. 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators. In addition, 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide for lab experiments is its broad range of pharmacological activities. This makes it a promising candidate for further investigation in a range of research areas. However, one of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments that can fully elucidate its pharmacological effects.

Future Directions

There are many potential future directions for research on 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide. One area of interest is in the development of 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide as a drug candidate. Further studies are needed to fully understand its pharmacological effects and mechanism of action. In addition, studies are needed to investigate the potential toxicity and side effects of 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide. Another area of interest is in the development of 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide as a tool for studying various biological processes. 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation in this area.

Scientific Research Applications

2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of medicinal chemistry, where 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has been investigated for its potential as a drug candidate. 2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

1-[(2-methylfuran-3-carbonyl)amino]-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-8-11(5-6-21-8)12(18)15-16-13(22)14-9-3-2-4-10(7-9)17(19)20/h2-7H,1H3,(H,15,18)(H2,14,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJDXSNGWRWXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-(2-methyl-3-furoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.